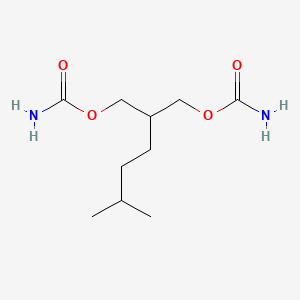
1,3-Propanediol, 2-isopentyl-, dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-isopentyl-, dicarbamate: is a chemical compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2-isopentyl-, dicarbamate can be achieved through several methods. One common approach involves the urethane exchange method, where the compound is synthesized by reacting 2-isopentyl-1,3-propanediol with a suitable carbamate precursor . Another method involves the controlled action of phosgene on 2-isopentyl-1,3-propanediol to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation in standard reactors capable of sustaining high pressures. The final reaction involves the conversion of the intermediate dichlorocarbonate derivative to the dicarbamate using anhydrous ammonia or aqueous ammonium hydroxide .
化学反応の分析
Types of Reactions: 1,3-Propanediol, 2-isopentyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
科学的研究の応用
1,3-Propanediol, 2-isopentyl-, dicarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticonvulsant and anxiolytic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Propanediol, 2-isopentyl-, dicarbamate involves its interaction with molecular targets and pathways. It is known to modulate the activity of γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. Additionally, it may interact with voltage-gated ion channels, such as sodium (Na+) and potassium (K+) channels, influencing their activity .
類似化合物との比較
Felbamate: Another dicarbamate compound with anticonvulsant properties.
Meprobamate: A carbamylated derivative of propanediol used as an anxiolytic and sedative.
Carisbamate: An anticonvulsant with a similar mechanism of action.
Uniqueness: 1,3-Propanediol, 2-isopentyl-, dicarbamate is unique due to its specific molecular structure and its ability to modulate both GABA receptors and ion channels. This dual mechanism of action distinguishes it from other similar compounds, which may primarily target only one type of receptor or channel .
特性
CAS番号 |
25462-26-4 |
|---|---|
分子式 |
C10H20N2O4 |
分子量 |
232.28 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-5-methylhexyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-7(2)3-4-8(5-15-9(11)13)6-16-10(12)14/h7-8H,3-6H2,1-2H3,(H2,11,13)(H2,12,14) |
InChIキー |
DOJDFJNRVHUVFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


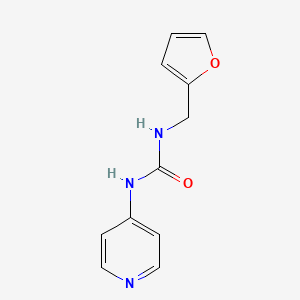

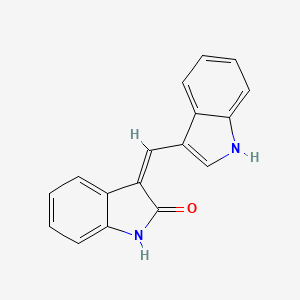
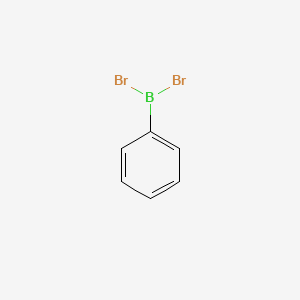

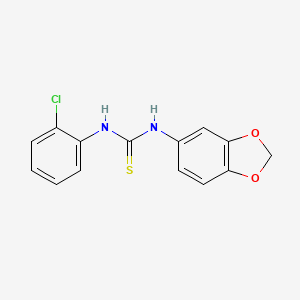
![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)
![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
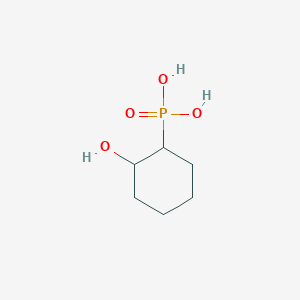
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)
